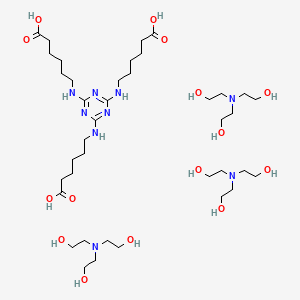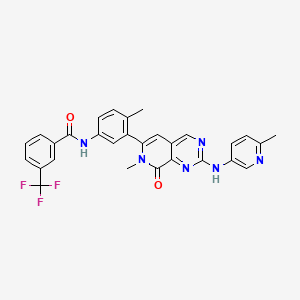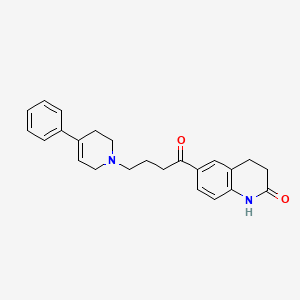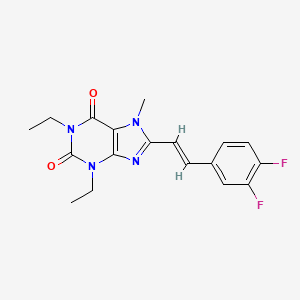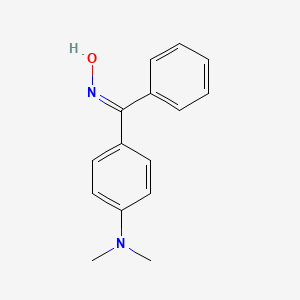
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime is a chemical compound with the molecular formula C15H16N2O It is known for its unique structural features, including the presence of a dimethylamino group and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime typically involves the reaction of (4-(Dimethylamino)phenyl)phenylmethanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve (4-(Dimethylamino)phenyl)phenylmethanone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium acetate to the solution.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of (4-(Dimethylamino)phenyl)phenylmethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)phenol: Shares the dimethylamino group but lacks the oxime functionality.
(4-(Dimethylamino)phenyl)phenylmethanone: Lacks the oxime group but has a similar aromatic structure.
Uniqueness
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime is unique due to the presence of both the dimethylamino and oxime groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
2998-94-9 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
(NE)-N-[[4-(dimethylamino)phenyl]-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C15H16N2O/c1-17(2)14-10-8-13(9-11-14)15(16-18)12-6-4-3-5-7-12/h3-11,18H,1-2H3/b16-15+ |
Clé InChI |
BWFJUJNDYYZWQU-FOCLMDBBSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C(=N/O)/C2=CC=CC=C2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




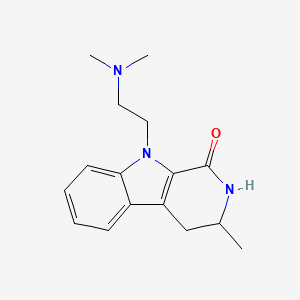
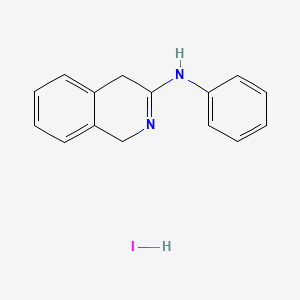
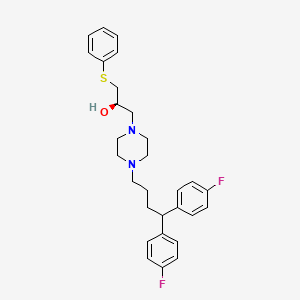
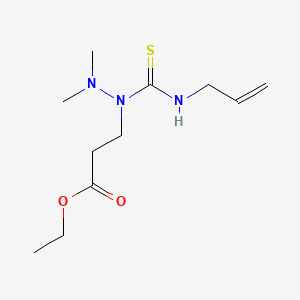
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
